molecular formula C32H23ClN4O4 B10834663 1-Benzyl-2-oxo-1,2-dihydro-pyridine-4-carboxylic acid (7-chloro-2-oxazol-2-yl-4-oxo-1-phenyl-1,4-dihydro-quinolin-3-ylmethyl)-amide

1-Benzyl-2-oxo-1,2-dihydro-pyridine-4-carboxylic acid (7-chloro-2-oxazol-2-yl-4-oxo-1-phenyl-1,4-dihydro-quinolin-3-ylmethyl)-amide

Cat. No.: B10834663
M. Wt: 563.0 g/mol
InChI Key: CDEQUNLOBIAUNN-UHFFFAOYSA-N
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Description

PMID25991433-Compound-E3 is a small molecule that has garnered significant interest in the scientific community due to its potential applications in targeted protein degradation. This compound functions as an E3 ubiquitin-protein ligase, which plays a crucial role in the ubiquitin-proteasome system by tagging specific proteins for degradation. This process is essential for maintaining cellular homeostasis and regulating various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PMID25991433-Compound-E3 involves multiple steps, including the formation of key intermediates and their subsequent functionalizationThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of PMID25991433-Compound-E3 involves scaling up the laboratory synthesis procedures to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and reproducibility. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality assessment .

Chemical Reactions Analysis

Types of Reactions

PMID25991433-Compound-E3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reactants (e.g., hydrogen gas for reduction). The reaction conditions vary depending on the desired transformation, with temperature, pressure, and reaction time being critical parameters .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

PMID25991433-Compound-E3 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool for studying the ubiquitin-proteasome system and developing new chemical probes.

    Biology: Employed in research on protein degradation pathways and cellular signaling mechanisms.

    Medicine: Investigated for its potential therapeutic applications in diseases characterized by dysregulated protein degradation, such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of novel drugs and biotechnological applications .

Mechanism of Action

The mechanism of action of PMID25991433-Compound-E3 involves its interaction with specific molecular targets, leading to the ubiquitination and subsequent degradation of target proteins. This process is mediated by the E3 ubiquitin-protein ligase activity of the compound, which facilitates the transfer of ubiquitin molecules to the target protein. The ubiquitinated protein is then recognized and degraded by the proteasome, resulting in the regulation of various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to PMID25991433-Compound-E3 include other E3 ubiquitin ligases such as:

Uniqueness

What sets PMID25991433-Compound-E3 apart from other similar compounds is its unique binding affinity and specificity for certain target proteins. This specificity allows for more precise modulation of protein degradation pathways, making it a valuable tool for both research and therapeutic applications .

Properties

Molecular Formula

C32H23ClN4O4

Molecular Weight

563.0 g/mol

IUPAC Name

1-benzyl-N-[[7-chloro-2-(1,3-oxazol-2-yl)-4-oxo-1-phenylquinolin-3-yl]methyl]-2-oxopyridine-4-carboxamide

InChI

InChI=1S/C32H23ClN4O4/c33-23-11-12-25-27(18-23)37(24-9-5-2-6-10-24)29(32-34-14-16-41-32)26(30(25)39)19-35-31(40)22-13-15-36(28(38)17-22)20-21-7-3-1-4-8-21/h1-18H,19-20H2,(H,35,40)

InChI Key

CDEQUNLOBIAUNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=CC2=O)C(=O)NCC3=C(N(C4=C(C3=O)C=CC(=C4)Cl)C5=CC=CC=C5)C6=NC=CO6

Origin of Product

United States

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